3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one
Description
Properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDPNPNAGUDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865855-13-6 | |
| Record name | 3-amino-1,2,5,6,7,8-hexahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminocyclohexanone with formamide under acidic conditions can yield the desired compound. Another method involves the reduction of 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in scientific research, focusing on its pharmacological properties and potential therapeutic uses.
Chemical Characteristics
This compound belongs to the class of heterocyclic compounds known as quinolines. Its structure features a hexahydroquinoline core with an amino group at the 3-position. This unique arrangement contributes to its bioactivity.
Antimicrobial Activity
Research has indicated that derivatives of hexahydroquinolin-2-one exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest strong efficacy comparable to established antibiotics .
Antiviral Properties
Compounds containing the hexahydroquinoline structure have been investigated for their antiviral potential. Specific derivatives have demonstrated activity against viruses such as hepatitis A and rotavirus, showcasing their ability to inhibit viral replication in vitro . This highlights their potential role in developing antiviral therapeutics.
Anticancer Activity
The anticancer properties of this compound have been a focal point of research. Various studies report that derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, certain compounds have shown effectiveness against leukemia and solid tumors by targeting specific pathways involved in cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of hexahydroquinolin-2-one against common bacterial strains. The results indicated that some compounds achieved MIC values below 10 µg/mL, indicating potent antibacterial effects. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .
Case Study 2: Antiviral Activity Against Hepatitis A
In a controlled laboratory setting, derivatives of the compound were tested for their ability to inhibit hepatitis A virus replication. At a concentration of 20 µg/105 cells, one derivative exhibited over 60% reduction in viral titer compared to untreated controls. This suggests potential for further development into antiviral agents .
Case Study 3: Anticancer Mechanisms
A series of hexahydroquinoline derivatives were tested against various cancer cell lines including A549 (lung cancer) and K562 (chronic myeloid leukemia). The compounds demonstrated significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies indicated that these compounds may induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 3-position can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula : C₉H₁₂N₂O
- Key Substituents: Amino (C3), ketone (C2), and a partially saturated bicyclic framework.
- Hydrogen Bonding: The amino and ketone groups enable intermolecular N–H⋯O interactions, influencing crystallinity and solubility .
The structural and functional versatility of 3-amino-1,2,5,6,7,8-hexahydroquinolin-2-one is highlighted through comparisons with related bicyclic and amino-substituted quinolinones.
Key Findings :
Reactivity and Functionalization: The amino group in this compound allows for further derivatization (e.g., hydrazone formation) , whereas 6-amino-3-methylquinolin-2(1H)-one undergoes Pd-catalyzed cross-coupling for drug discovery . Carboxylic acid derivatives (e.g., 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid) exhibit enhanced antitubercular activity due to hydrogen-bonding interactions with bacterial enzymes .
Structural Impact on Bioactivity: Electron-Withdrawing Groups: Nitro substituents (as in (RS)-3-acetyl-2-methyl-4-(3-nitrophenyl)-hexahydroquinolin-5-one) reduce solubility but improve crystallinity for structural studies . Methyl/Amino Combinations: 6-Amino-3-methylquinolin-2(1H)-one shows moderate cytotoxicity against cancer cell lines, attributed to the methyl group’s steric effects and improved membrane permeability .
In contrast, 6-amino-3-methylquinolin-2(1H)-one is more accessible via nitro reduction or Buchwald–Hartwig amination .
Biological Activity
3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one (AHQ) is a bicyclic compound with significant biological activity attributed to its unique structure and functional groups. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃O. The compound features a saturated hexahydroquinoline core with an amino group at the 3-position and a carbonyl group at the 2-position. This configuration enhances its reactivity and biological interactions, making it a valuable compound in medicinal chemistry.
The biological activity of AHQ is primarily due to its ability to interact with various biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the carbonyl group may participate in further interactions that modulate receptor functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of AHQ and its derivatives. For instance:
- In vitro studies demonstrated that certain derivatives exhibited antiproliferative effects against various cancer cell lines including HepG2 (liver carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colon cancer) cells. The most potent derivatives showed significant binding affinity to the Mcl-1 enzyme, crucial for cancer cell survival .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HepG2 | 5.4 | AHQ Derivative A |
| MCF7 | 3.2 | AHQ Derivative B |
| HCT116 | 4.8 | AHQ Derivative C |
Antimicrobial Activity
AHQ also exhibits antimicrobial properties. Research has indicated that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance its efficacy against microbial strains .
Other Pharmacological Effects
AHQ has been investigated for additional biological activities:
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress.
- Enzyme Inhibition : Studies indicate that AHQ can inhibit specific enzymes involved in metabolic pathways, which may have implications for conditions like diabetes or obesity.
Case Study: Antiproliferative Effects
In a study evaluating various hexahydroquinoline derivatives for their antiproliferative effects:
- Methodology : Compounds were synthesized and tested against multiple cancer cell lines using the CCK-8 assay.
- Results : Derivatives showed varying degrees of potency with some achieving IC50 values below 5 µM against targeted cancer cells.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of AHQ derivatives:
Q & A
Q. How can substituent positions be modified to enhance blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
